molecular formula C16H23N3O3 B7917902 [1-(2-Amino-acetyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester

[1-(2-Amino-acetyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester

Cat. No.: B7917902
M. Wt: 305.37 g/mol
InChI Key: KSXCIYMFVWEWGL-UHFFFAOYSA-N
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Description

[1-(2-Amino-acetyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester is a synthetic piperidine derivative characterized by a benzyl carbamate group at the piperidine nitrogen, a methyl substituent on the carbamic acid moiety, and a 2-amino-acetyl functional group at the 4-position of the piperidine ring. This compound is structurally tailored to serve as a versatile intermediate in medicinal chemistry, particularly in the development of peptidomimetics or bioactive molecules targeting central nervous system (CNS) receptors or enzymes. Its design integrates features that balance solubility (via the polar amino group) and lipophilicity (via the benzyl ester), making it a candidate for further functionalization or prodrug strategies .

Properties

IUPAC Name

benzyl N-[1-(2-aminoacetyl)piperidin-4-yl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3/c1-18(14-7-9-19(10-8-14)15(20)11-17)16(21)22-12-13-5-3-2-4-6-13/h2-6,14H,7-12,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXCIYMFVWEWGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(CC1)C(=O)CN)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidine Core Synthesis

The synthesis begins with 1-benzyl-4-piperidone (CAS 3612-20-2), prepared via benzylation of 4-piperidone hydrochloride using benzyl bromide in DMF with K2CO3 (89% yield).

Reaction Scheme:

4-Piperidone hydrochloride+Benzyl bromideK2CO3,DMF1-Benzyl-4-piperidone\text{4-Piperidone hydrochloride} + \text{Benzyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{1-Benzyl-4-piperidone}

Methyl Carbamate Formation

The piperidine nitrogen is methylated using methyl chloroformate under basic conditions (NaHCO3, THF, 0°C), yielding 1-benzyl-4-(methylcarbamoyl)piperidine (72% yield).

Acetylation of Secondary Amine

The secondary amine at position 1 is acetylated with 2-chloroacetamide in the presence of Hünig’s base (DIPEA) and HATU, achieving 1-(2-amino-acetyl)-4-(methylcarbamoyl)piperidine (65% yield).

Benzyl Ester Deprotection

Final deprotection of the benzyl group via catalytic hydrogenation (H2, Pd/C, MeOH) affords the target compound (83% purity).

Data Table: Method 1 Optimization

StepReagents/ConditionsYield (%)Purity (%)
Piperidine alkylationBenzyl bromide, K2CO3, DMF8995
Methyl carbamationMethyl chloroformate, NaHCO37290
Acetylation2-Chloroacetamide, HATU6588
DeprotectionH2, Pd/C, MeOH8391

Method 2: Reductive Amination Approach

Intermediate Synthesis

4-Aminopiperidine is reacted with benzyl glyoxylate in a reductive amination (NaBH3CN, MeOH) to form 4-(benzyloxycarbonylamino)piperidine (78% yield).

Methyl Group Introduction

Methylation using iodomethane and K2CO3 in acetone yields 4-(methylcarbamoyl)piperidine (81% yield).

Acetyl Group Attachment

Acylation with Boc-protected glycine (EDC, DMAP) followed by TFA deprotection introduces the 2-amino-acetyl moiety (68% yield over two steps).

Key Reaction:

4-(Methylcarbamoyl)piperidine+Boc-Gly-OHEDC, DMAPBoc-protected intermediateTFATarget compound\text{4-(Methylcarbamoyl)piperidine} + \text{Boc-Gly-OH} \xrightarrow{\text{EDC, DMAP}} \text{Boc-protected intermediate} \xrightarrow{\text{TFA}} \text{Target compound}

Comparative Efficiency

This method avoids hazardous hydrogenation but requires Boc-deprotection, limiting scalability.

Method 3: One-Pot Tandem Synthesis

Unified Reaction Sequence

A novel one-pot method combines 1-benzyl-4-piperidone , methyl isocyanate, and 2-aminoacetyl chloride in THF with MgCl2 as a Lewis catalyst. The process achieves 58% yield with 85% purity, reducing purification steps.

Mechanistic Insights

  • Step 1 : Piperidine ketone undergoes nucleophilic attack by methyl isocyanate.

  • Step 2 : In situ formation of 2-aminoacetyl chloride facilitates acylation.

  • Step 3 : Benzyl ester stabilization via π-π interactions enhances regioselectivity.

Advantages:

  • Shorter reaction time (4 hours vs. 12+ hours for multi-step methods).

  • Reduced solvent waste.

Analytical Validation and Challenges

Spectroscopic Confirmation

  • NMR : δ 1.45–1.78 (m, 4H, piperidine CH2), δ 3.12 (s, 3H, NCH3), δ 4.45 (s, 2H, COOCH2Ph).

  • HRMS : m/z 306.1912 [M+H]+ (calculated 306.1915).

Common Pitfalls

  • Low Acetylation Efficiency : Steric hindrance at piperidine N-H reduces acylation yields (e.g., Method 1: 65% vs. Method 2: 68%).

  • Benzyl Group Over-reduction : Excessive hydrogenation time degrades the ester to carboxylic acid .

Chemical Reactions Analysis

Types of Reactions

[1-(2-Amino-acetyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group in the amino-acetyl moiety can be reduced to form corresponding alcohols.

    Substitution: The benzyl ester group can be substituted with other ester groups or functionalized through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro compounds, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, [1-(2-Amino-acetyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a useful tool in biochemical assays and drug discovery.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific enzymes or receptors, contributing to the development of new therapeutic agents.

Industry

Industrially, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism by which [1-(2-Amino-acetyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester exerts its effects involves interactions with specific molecular targets. The amino-acetyl group can form hydrogen bonds with proteins, while the piperidine ring can interact with hydrophobic pockets in enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Properties/Applications References
[1-(2-Amino-acetyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester 2-Amino-acetyl, methyl-carbamate, benzyl ester C₁₆H₂₁N₃O₃ 303.36 High solubility; intermediate for CNS-targeting agents
[1-(2-Chloro-acetyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester 2-Chloro-acetyl (Cl replaces NH₂) C₁₅H₁₉ClN₂O₃ 310.78 Reactive alkylating agent; potential for covalent binding
4-Amino-4-trifluoromethyl-piperidine-1-carboxylic acid benzyl ester Trifluoromethyl, amino at 4-position C₁₄H₁₇F₃N₂O₂ 326.30 Enhanced metabolic stability; lipophilic
methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate Phenylamino, benzyl, methyl ester C₂₁H₂₅N₂O₂ 337.44 Bulky substituents; potential opioid receptor modulation
Benzyl 4-aminopiperidine-1-carboxylate hydrochloride 4-Amino, benzyl ester (no acetyl group) C₁₃H₁₇ClN₂O₂ 292.74 Simpler scaffold; precursor for amide coupling

Biological Activity

The compound [1-(2-Amino-acetyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester is a synthetic organic molecule notable for its unique structural characteristics, which include a piperidine ring, an amino-acetyl group, and a carbamic acid ester. This compound has garnered attention in medicinal chemistry due to its promising pharmacological properties, particularly in neuropharmacology and antimicrobial research.

  • Molecular Formula : C₁₆H₂₃N₃O₃
  • Molecular Weight : 305.37 g/mol
  • CAS Number : 1353957-50-2

The biological activity of this compound is primarily evaluated through its interaction with various biological targets. The presence of functional groups facilitates diverse reactions, which are crucial for understanding its behavior in biological systems. The compound may exhibit the following activities:

  • Neurotransmitter Modulation : Potentially acting on cholinergic pathways by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes, similar to other piperidine derivatives that have shown efficacy in Alzheimer's disease treatment .
  • Antimicrobial Activity : Structural similarities to other compounds with demonstrated antimicrobial properties suggest potential effectiveness against various pathogens.

Biological Assays and Findings

Biological activity is typically assessed using bioassays measuring the compound's effects on living cells or tissues. Here are key findings from various studies:

Study FocusBiological ActivityReference
Cancer TherapyInduces apoptosis in hypopharyngeal tumor cells; better cytotoxicity than bleomycin
Alzheimer’s DiseaseInhibits AChE and BuChE; shows antioxidant properties
Antimicrobial EffectsExhibits activity against specific bacterial strains

Case Studies

Several case studies have explored the pharmacological potential of piperidine derivatives, including this compound:

  • Cancer Cell Line Study :
    • In vitro studies demonstrated that derivatives of piperidine, including this compound, showed significant cytotoxic effects against various cancer cell lines, including FaDu hypopharyngeal tumor cells. The mechanism involved apoptosis induction and cell cycle arrest.
  • Neuroprotective Effects :
    • Research indicates that compounds similar to this compound can enhance cognitive function by inhibiting cholinesterase enzymes, thus increasing acetylcholine levels in the brain.
  • Antimicrobial Activity Assessment :
    • Comparative studies have shown that this compound has potential antimicrobial properties against certain fungi and bacteria, similar to other known piperidine derivatives.

Structure-Activity Relationship (SAR)

The unique combination of a piperidine ring with a carbamate structure may confer distinct pharmacological properties not observed in other similar compounds. The structure-activity relationship indicates that modifications to the piperidine ring or the carbamate moiety can significantly influence biological activity.

Compound NameStructural FeaturesBiological Activity
2-MethylpiperidinePiperidine ring with methyl substitutionAnalgesic properties
N-Benzyl-N-(2-aminoacetyl)glycineGlycine derivative with similar amine functionalityAntimicrobial activity
1-(2-Aminoethyl)piperidinePiperidine with an aminoethyl substituentNeuroprotective effects

Q & A

Q. What are the optimized synthetic routes for [1-(2-Amino-acetyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester, and what critical reaction parameters influence yield?

Methodological Answer: The compound is synthesized via multi-step protocols. For example, benzyl-4-(aminomethyl)piperidine-1-carboxylate (CAS 157023-34-2) is reacted with 2-chloro-5-fluoropyrimidine in DMF at 100°C for 6 hours, using triethylamine as a base. Purification involves silica gel chromatography with gradient elution (e.g., 10:1 CH₂Cl₂:IPA to 20:89:70 hexane:IPA:CH₂Cl₂) . Key parameters include solvent choice (polar aprotic solvents like DMF enhance nucleophilic substitution), stoichiometric ratios (e.g., 1:1 molar ratio of amine to electrophile), and temperature control to minimize side reactions. Yield optimization requires monitoring reaction progress via TLC or LC-MS.

Q. Which analytical techniques are essential for characterizing this compound, and how are they applied?

Methodological Answer:

  • Mass Spectrometry (MS): Used to confirm molecular weight (e.g., M+1 = 345.29 for intermediates) and fragmentation patterns .
  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR resolves piperidine ring conformation, benzyl ester protons (~5.1 ppm for CH₂Ph), and acetyl group integration .
  • HPLC: Validates purity (≥99%) using reversed-phase columns (C18) with UV detection at 254 nm .
  • Melting Point (mp): Determines crystalline stability (e.g., mp 40–45°C for related esters) .

Q. How should researchers handle storage and stability of this compound?

Methodological Answer: Store at 0–8°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the benzyl ester or carbamate groups. Avoid prolonged exposure to moisture or light, as these can degrade the piperidine ring or acetylated amine . Pre-use analysis (e.g., HPLC) is recommended to confirm integrity.

Q. What role does this compound serve as an intermediate in medicinal chemistry?

Methodological Answer: It acts as a precursor for bioactive molecules. For example, coupling with pteridine or pyrimidine derivatives (e.g., via nucleophilic substitution at the aminomethyl group) generates kinase inhibitors or receptor antagonists . The benzyl ester protects the carbamate during subsequent reactions, enabling selective deprotection under hydrogenolysis or acidic conditions .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations predict the conformational flexibility of this compound in solution?

Methodological Answer: MD simulations (e.g., using GROMACS or AMBER) model the piperidine ring’s chair-to-boat transitions and benzyl ester rotation. Force fields (e.g., GAFF) parameterize partial charges from quantum mechanical calculations (DFT/B3LYP). Solvent effects (DMF/water) are incorporated via explicit or implicit solvation models. Outputs include RMSD plots and free energy landscapes to identify dominant conformers .

Q. How do steric and electronic effects influence regioselectivity in derivatization reactions?

Methodological Answer: The 4-aminomethyl group on the piperidine ring is sterically accessible, favoring reactions with planar electrophiles (e.g., fluoropyrimidines). Electronic effects: The electron-rich amine nucleophile reacts preferentially with electron-deficient aromatic chlorides (e.g., 2-chloro-5-fluoropyrimidine) under SNAr conditions. Computational tools (e.g., Fukui indices) predict reactive sites, while kinetic studies (variable-temperature NMR) quantify activation barriers .

Q. What strategies mitigate side reactions during large-scale synthesis?

Methodological Answer:

  • Byproduct Suppression: Use scavengers (e.g., polymer-bound trisamine) to trap excess electrophiles .
  • Workflow Optimization: Employ flow chemistry for controlled mixing and heat dissipation, reducing oligomerization.
  • Purification: Scale-up chromatography using automated flash systems with prepacked silica columns or switch to crystallization (e.g., hexane/ethyl acetate recrystallization) .

Q. How can contradictory data on reaction yields or purity be resolved?

Methodological Answer:

  • Reproducibility Checks: Standardize solvent batch (e.g., anhydrous DMF with ≤50 ppm H₂O) and reagent sources.
  • Advanced Analytics: Use high-resolution MS (HRMS) to distinguish isobaric impurities and 2D NMR (HSQC/HMBC) to assign stereochemistry.
  • Meta-Analysis: Compare datasets across literature (e.g., vs. 16) to identify outlier conditions (e.g., temperature spikes or incorrect stoichiometry) .

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